Melting Point Shift of +24–29°C Versus Unsubstituted Phthalide: A Procurable Crystallinity and Handling Advantage
5,6-Difluoroisobenzofuran-1(3H)-one exhibits a melting point of approximately 99–100 °C , which is 24–29 °C higher than unsubstituted phthalide (2-benzofuran-1(3H)-one, CAS 87-41-2), whose melting point is reported as 71–75 °C [1]. This substantial increase in melting point indicates enhanced crystallinity and lattice stability conferred by the two fluorine atoms. The higher melting point translates into practical advantages for solid-phase handling, gravimetric dispensing accuracy, and long-term ambient storage stability compared to the parent phthalide, which is a low-melting solid more prone to caking and moisture absorption under typical laboratory conditions.
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 99–100 °C |
| Comparator Or Baseline | Unsubstituted phthalide: 71–75 °C |
| Quantified Difference | +24 to +29 °C |
| Conditions | Literature-reported melting points; specific experimental conditions (heating rate, apparatus) may vary across sources |
Why This Matters
A higher-melting solid improves weighing accuracy, reduces caking risk during storage, and simplifies purification by recrystallization, all of which reduce total cost of ownership for procurement and laboratory workflow.
- [1] PubChem. Phthalide (Compound Summary), CAS 87-41-2, Melting Point: 71–75 °C. https://pubchem.ncbi.nlm.nih.gov/compound/Phthalide (accessed 2026-05-10). View Source
